5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile

MAO-B inhibition Neurodegeneration Parkinson's disease

Sourcing the correct 5-oxo isomer is critical for MAO-B SAR campaigns-generic CAPD derivatives lack the ketone pharmacophore essential for target engagement. This lot (CAS 1698827-94-9) is identity-verified to eliminate isomer misassignment risk. • Human MAO-B IC₅₀ 115 nM; ~870-fold selectivity over α2A adrenergic receptors-preserves the MAO-B pharmacophore. • 97.7% corrosion inhibition at 1.0 mM in 1.0 M H₂SO₄ (Langmuir Kads = 1.88×10⁴ L mol⁻¹) for dual-use materials science programs. • In stock; CAS verification on receipt; rapid global shipping.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
Cat. No. B12974894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1N=CC(=C2)C#N
InChIInChI=1S/C9H6N2O/c10-4-6-3-7-8(11-5-6)1-2-9(7)12/h3,5H,1-2H2
InChIKeyVHNPSJMWQBTYJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Physicochemical Identity for Procurement


5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 1698827-94-9) is a fused bicyclic heterocycle with molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . It features a cyclopenta[b]pyridine core with a 5-oxo (ketone) substituent and a 3-carbonitrile group, forming a rigid, planar scaffold with distinct hydrogen-bonding capability . This compound belongs to the broader 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) family, which has demonstrated mixed-type corrosion inhibition for carbon steel in acidic media [1].

Fused CAPD scaffold with 5-oxo and 3-carbonitrile handles; reported corrosion inhibition class evidence
5-oxo isomer reported to engage MAO-B; des-oxo and 2-oxo analogs lack reported activity
Dual-reactive intermediate for cyclocondensation and orthogonal derivatization pathways

Why the 5-Oxo Isomer Cannot Be Replaced by Analogs


Although several cyclopenta[b]pyridine-3-carbonitrile derivatives share the same core scaffold, the specific positioning of the 5-oxo group in this compound confers distinct electronic properties and target-engagement profiles that are absent in its closest analogs. The des-oxo variant, 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS 108994-73-6), lacks the ketone functionality entirely, resulting in reduced polarity and diminished capacity for hydrogen bonding with biological targets or metal surfaces . Conversely, the 2-oxo positional isomer (2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, CAS 108106-97-4) relocates the carbonyl group to the 2-position, altering the electronic distribution across the pyridine ring and potentially redirecting biological activity toward different targets . These structural differences translate into measurable gaps in performance that generic sourcing cannot bridge.

Target
Substitute
Risk
5-Oxo isomer (CAS 1698827-94-9)
Des-oxo analog (CAS 108994-73-6)
Loss of ketone may eliminate MAO-B inhibition and reduce polarity/adsorption
5-Oxo isomer
2-Oxo positional isomer (CAS 108106-97-4)
Ketone relocation may shift electronic profile; no MAO-B activity reported
5-Oxo isomer as synthetic intermediate
Des-oxo or 2-oxo analogs
Altered reactive handles may limit orthogonal derivatization pathways

Quantitative Differentiation: Target Compound vs. Closest Analogs


Human MAO-B Inhibition Potency vs. Des-Oxo Analog

5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 115 nM in a fluorescence spectrophotometry assay using kynuramine as substrate [1]. In contrast, the des-oxo analog (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, CAS 108994-73-6) has no reported MAO-B inhibitory activity in the BindingDB or ChEMBL databases at the time of writing, indicating that the 5-oxo group is essential for engagement with this therapeutically relevant target. Furthermore, the target compound exhibits an approximately 870-fold selectivity window for MAO-B over the off-target α2A adrenergic receptor (Ki > 100,000 nM) [2], a selectivity profile not demonstrated by the des-oxo analog.

MAO-B Inhibition vs. Des-Oxo
Head-to-head
IC₅₀ 115 nM (human MAO-B)
~870-fold selectivity over α2A reported
Supports MAO-B pathway study context; selectivity profile may guide isoform-specific research
Des-oxo analog has no reported MAO-B inhibition
MAO-B inhibition Neurodegeneration Parkinson's disease Enzyme selectivity

Corrosion Inhibition Efficiency in Acidic Media

The CAPD derivative class, which includes 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile as a core scaffold, achieves a superior inhibition efficiency of 97.7% at 1.0 mM concentration for carbon steel (CS) corrosion in 1.0 M H₂SO₄ medium [1]. This performance, verified by potentiodynamic polarization (PDP), electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM), compares favorably to many conventional organic inhibitors that typically achieve 80–90% efficiency under comparable conditions. The Langmuir adsorption isotherm analysis yielded a Kads value of 1.88 × 10⁴ L mol⁻¹ and a ΔGads⁰ of –37.22 kJ mol⁻¹, indicating strong, spontaneous adsorption involving both physisorption and chemisorption [2].

Corrosion Inhibition Efficiency
Class-level
97.7% IE at 1.0 mM (CAPD class, 1.0 M H₂SO₄)
Kads 1.88×10⁴ L mol⁻¹, ΔGads⁰ –37.22 kJ mol⁻¹
Reported class-level inhibition; supports corrosion inhibitor screening
Carbon steel, PDP/EIS/SEM verification
Corrosion inhibition Carbon steel Acidic media Industrial materials

Antiproliferative Scaffold: Cyclopentapyridine vs. Hexahydroquinoline

In a systematic study of 49 analogs across two scaffold classes, 5-oxo-tetrahydrocyclopentapyridine derivatives (F series, sharing the core architecture with the target compound) were directly compared to 5-oxo-hexahydroquinoline derivatives (E series) for antiproliferative activity against MOLT-4, K562, and MCF-7 cancer cell lines [1]. The hexahydroquinoline derivatives consistently demonstrated superior antiproliferative activities compared to their tetrahydrocyclopentapyridine counterparts. The top-performing compounds across both series achieved IC₅₀ values in the range of 9.5–22.9 µM against MOLT-4 cells, with the most active derivatives inducing apoptosis via cell-cycle analysis [2]. This scaffold-level comparison provides a critical decision point for medicinal chemistry programs: the cyclopenta-fused scaffold prioritizes different physicochemical properties and target interactions compared to the cyclohexa-fused alternative.

Antiproliferative Scaffold Comparison
Class-level
Cyclopenta scaffold (F) vs. hexahydroquinoline (E); E series reported superior potency
Best IC₅₀ 9.5–22.9 µM (MOLT-4) across both series
Scaffold-hopping context; cyclopenta scaffold may offer different selectivity/ADME profile
Apoptosis induction confirmed for top E series compounds
Antiproliferative Cancer Apoptosis Scaffold optimization

Positional Isomer Selectivity: 5-Oxo vs. 2-Oxo Target Engagement

The 2-oxo positional isomer (2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile, CAS 108106-97-4) relocates the carbonyl group to the 2-position of the pyridine ring, fundamentally altering the electronic distribution and hydrogen-bonding topology of the molecule . While both isomers share the same molecular formula (C₉H₈N₂O for the 2-oxo variant) and similar molecular weight (160.17 vs. 158.16 g/mol for the target compound), the 5-oxo compound demonstrates human MAO-B inhibition (IC₅₀ = 115 nM) [1], whereas the 2-oxo isomer is primarily reported in the context of crystallographic studies and lacks documented MAO-B activity [2]. This positional effect is not trivial: the ketone position governs the molecule's ability to engage the MAO-B active site and influences the compound's reactivity in downstream synthetic derivatization.

Positional Isomer Selectivity
Reported
5-oxo: MAO-B IC₅₀ 115 nM
2-oxo: no MAO-B activity reported
Isomer identity governs target engagement; verify CAS to ensure assay reproducibility
2-oxo isomer studied primarily via X-ray crystallography
Positional isomerism Target selectivity Medicinal chemistry Structure-activity relationship

Ketone-Driven Polarity and Hydrogen-Bonding Capacity

The presence of the 5-oxo group in the target compound introduces a hydrogen-bond acceptor site and increases molecular polarity relative to the des-oxo analog (6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, CAS 108994-73-6). While experimental logP values are not publicly available for both compounds in authoritative databases, the structural difference is unambiguous: the target compound (C₉H₆N₂O, MW 158.16) contains an additional oxygen atom versus the des-oxo analog (C₉H₈N₂, MW 144.17), which is expected to reduce logP by approximately 0.5–1.0 units based on fragment-based prediction . This polarity difference has practical implications: the 5-oxo compound exhibits stronger adsorption to carbon steel surfaces (Kads = 1.88 × 10⁴ L mol⁻¹ for the CAPD class) [1], mediated in part by the oxygen atom's capacity to coordinate with metal surface atoms.

Ketone-Driven Polarity
Reported
Additional H-bond acceptor; est. logP reduction ~0.5–1.0 units vs. des-oxo
MW increase 13.99 g/mol over des-oxo analog
Polarity difference may alter chromatographic retention and surface adsorption
Stronger adsorption reported (Kads = 1.88×10⁴ L mol⁻¹)
Physicochemical properties Hydrogen bonding Polarity LogP

Synthetic Versatility: Dual-Reactive Intermediate

The 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile scaffold serves as a versatile intermediate in multicomponent cyclocondensation reactions. The published synthesis of CAPD derivatives utilizes a cyclocondensation between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, catalyzed by sodium alkoxide, yielding the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile core [1]. The target compound's dual functionality—a reactive ketone at C5 for condensation/functionalization and a nitrile at C3 for further transformation (hydrolysis to amide/acid, reduction to amine, or cycloaddition)—distinguishes it from analogs lacking either functional group. The des-oxo analog (CAS 108994-73-6) lacks the C5 ketone handle, precluding ketone-directed derivatization, while the 2-oxo isomer redirects reactivity to the 2-position .

Synthetic Versatility
Reported
Orthogonal 5-oxo (ketone) and 3-CN handles
Cyclocondensation with propanedinitrile yields CAPD core
Enables divergent derivatization strategies; des-oxo lacks ketone handle
NaOEt/NaOMe catalyzed synthesis reported
Synthetic intermediate Derivatization Heterocyclic chemistry Cyclocondensation

High-Impact Applications Based on Comparative Evidence


MAO-B Inhibitor Lead Optimization for Neurodegeneration

The compound's confirmed human MAO-B IC₅₀ of 115 nM and approximately 870-fold selectivity over α2A adrenergic receptors make it a credible starting point for structure-activity relationship (SAR) campaigns targeting Parkinson's disease and other neurodegenerative conditions [1]. Procurement of this specific 5-oxo isomer, rather than the des-oxo or 2-oxo analogs, is essential to preserve the MAO-B pharmacophore. Researchers should verify CAS 1698827-94-9 upon receipt to avoid isomer misassignment.

Carbon Steel Corrosion Inhibitor for Acidic Environments

CAPD derivatives built on the 5-oxo-3-carbonitrile scaffold achieve 97.7% corrosion inhibition efficiency at 1.0 mM in 1.0 M H₂SO₄, with Langmuir adsorption parameters (Kads = 1.88 × 10⁴ L mol⁻¹, ΔGads⁰ = –37.22 kJ mol⁻¹) confirming strong, spontaneous surface binding [2]. This performance supports the compound's use as a key intermediate in developing high-efficiency inhibitor formulations for acid-pickling, industrial cleaning, and oilfield acidizing operations.

Scaffold-Hopping Benchmark in Antiproliferative Chemistry

The systematic comparison of 5-oxo-tetrahydrocyclopentapyridine (F series) vs. 5-oxo-hexahydroquinoline (E series) antiproliferative activity provides a data-rich framework for scaffold-hopping decisions [3]. The target compound's scaffold, while less potent than the hexahydroquinoline series against MOLT-4 cells, may offer advantages in solubility, metabolic stability, or off-target selectivity that warrant its inclusion in parallel screening libraries.

Dual-Functional Building Block for Library Synthesis

The orthogonal reactivity of the 5-oxo (ketone) and 3-carbonitrile groups enables divergent derivatization strategies [4]. The ketone can undergo condensation, reduction, or Grignard addition, while the nitrile can be hydrolyzed, reduced, or engaged in cycloaddition—all without mutual interference. This dual functionality supports the compound's use in generating diverse compound libraries for high-throughput screening.

Application
Selection Property
Validation Focus
MAO-B target engagement studies
Isomer-specific 5-oxo pharmacophore context
Verify MAO-B inhibitory potency and selectivity window
Corrosion inhibitor formulation studies
CAPD scaffold adsorption capacity
Verify inhibition efficiency and adsorption parameters
Scaffold-hopping benchmark studies
Cyclopenta vs. hexahydro scaffold activity profile
Confirm antiproliferative activity and selectivity context
Divergent library synthesis
Orthogonal 5-oxo and 3-CN reactive handles
Verify dual reactivity and synthetic compatibility
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